3-(2,5-dimethyl-1H-pyrrol-1-yl)-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridine
Description
Properties
IUPAC Name |
3-(2,5-dimethylpyrrol-1-yl)-1,4,6-trimethylpyrazolo[3,4-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4/c1-9-8-10(2)16-14-13(9)15(17-18(14)5)19-11(3)6-7-12(19)4/h6-8H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWOGRGIGCBXFNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=NN(C3=C2C(=CC(=N3)C)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(2,5-dimethyl-1H-pyrrol-1-yl)-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridine is a complex heterocyclic compound belonging to the pyrazolo[3,4-b]pyridine family. This compound's unique structure includes a pyrrol moiety and multiple methyl substitutions on both the pyrazole and pyridine rings, which contribute to its chemical reactivity and biological properties. The focus of this article is to explore the biological activity of this compound, particularly its therapeutic potential and mechanisms of action.
The molecular formula of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridine is with a molecular weight of 258.33 g/mol. The compound's structure can be represented as follows:
Research indicates that compounds in the pyrazolo[3,4-b]pyridine class exhibit a range of biological activities, including anti-inflammatory, analgesic, and antitumor effects. Specifically, 3-(2,5-dimethyl-1H-pyrrol-1-yl)-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridine has shown potential as a selective agonist for specific receptors involved in metabolic regulation. This interaction may enhance its therapeutic efficacy against metabolic disorders such as diabetes and obesity.
Table 1: Comparison of Biological Activities
Case Studies and Research Findings
Antitumor Activity : A study demonstrated that derivatives of pyrazolo[3,4-b]pyridine exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds similar to 3-(2,5-dimethyl-1H-pyrrol-1-yl)-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridine displayed IC50 values ranging from 25 nM to 49.85 µM against A549 lung cancer cells .
Anti-inflammatory Effects : Another investigation into related pyrazole derivatives indicated their ability to significantly reduce inflammation markers in vitro. The mechanism involves the suppression of NF-kB signaling pathways which are crucial in inflammatory responses .
Metabolic Regulation : Preliminary studies suggest that this compound may influence glucose metabolism by acting on insulin signaling pathways. Such interactions are vital for developing treatments for diabetes and other metabolic disorders .
Structural Analogues
The biological activity of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridine can be compared with other structurally similar compounds:
Table 2: Structural Analogues and Their Properties
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 3-methyl-1H-pyrazolo[3,4-b]pyridine | Methyl substitution at position 3 | Known for anti-inflammatory properties |
| 5-amino-2-methylpyrazolo[3,4-b]pyridine | Amino group at position 5 | Exhibits anticancer activity |
| 6-methylpyrazolo[3,4-b]pyridine | Methyl substitution at position 6 | Acts as an inhibitor for certain kinases |
Scientific Research Applications
Biological Activities
Research indicates that derivatives of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridine exhibit a range of biological activities:
- Anti-inflammatory Effects : Compounds in the pyrazolo[3,4-b]pyridine family have shown significant anti-inflammatory properties. They may inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways.
- Antitumor Activity : Studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. Its mechanism may involve the induction of apoptosis and inhibition of cell proliferation.
- Metabolic Regulation : The compound has been identified as a selective agonist for specific receptors involved in metabolic regulation. This suggests potential applications in treating metabolic disorders such as diabetes.
Case Study 1: Antitumor Activity
A study investigated the antitumor effects of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridine against several cancer cell lines. The results indicated that the compound significantly inhibited cell growth and induced apoptosis in breast cancer cells through mitochondrial pathways. The findings suggest that this compound could be developed into a therapeutic agent for cancer treatment.
Case Study 2: Anti-inflammatory Properties
Another research project focused on the anti-inflammatory properties of this compound. In vitro assays demonstrated that it effectively reduced the production of inflammatory cytokines in human macrophages stimulated with lipopolysaccharides. This highlights its potential as an anti-inflammatory drug candidate for conditions such as rheumatoid arthritis.
Comparative Analysis with Related Compounds
The following table summarizes notable compounds structurally similar to 3-(2,5-dimethyl-1H-pyrrol-1-yl)-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridine:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 3-methyl-1H-pyrazolo[3,4-b]pyridine | Methyl substitution at position 3 | Known for anti-inflammatory properties |
| 5-amino-2-methylpyrazolo[3,4-b]pyridine | Amino group at position 5 | Exhibits anticancer activity |
| 6-methylpyrazolo[3,4-b]pyridine | Methyl substitution at position 6 | Acts as an inhibitor for certain kinases |
Comparison with Similar Compounds
Structural and Electronic Differences
The table below highlights key structural and functional differences between the target compound and its analogs:
| Compound Name | Substituents | Key Features | Biological Activity/Applications | References |
|---|---|---|---|---|
| Target Compound | 1,4,6-trimethyl; 3-(2,5-dimethylpyrrole) | Enhanced lipophilicity (methyl groups); electron-rich pyrrole for π-π interactions | Potential kinase inhibition (hypothesized) | [1, 3, 4] |
| 4,6-Diphenyl-1H-pyrazolo[3,4-b]pyridin-3-amine | 4,6-diphenyl; 3-amine | Planar aromatic system critical for MNK1/2 inhibition; substituents optimize binding affinity | MNK1/2 kinase inhibition (confirmed) | [3] |
| 3,4,6-Trimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine | 1-phenyl; 3,4,6-trimethyl | Planar structure (dihedral angle 9.33°); π-π stacking stabilizes crystal packing | Biologically active (unspecified) | [4] |
| CAS 1050911-20-0 | 3-methoxy; 1,4,6-trimethyl; 5-propanoic acid | Polar propanoic acid enhances solubility; methoxy modulates electronic properties | Drug development (potential) | [8] |
| Chromeno[4,3-d]pyrazolo[3,4-b]pyridine | Fused chromenone and pyrazolo[3,4-b]pyridine | Extended conjugation for optical/electronic applications; coumarin-derived fluorescence | Fluorescent probes (hypothesized) | [2] |
Crystal Packing and Physicochemical Properties
- The 3,4,6-trimethyl-1-phenyl analog exhibits offset π-π stacking (face-to-face distance: 3.449 Å), stabilizing its crystalline form .
- Methyl groups in the target compound increase logP values compared to polar derivatives like CAS 1050911-20-0, suggesting superior blood-brain barrier penetration .
Q & A
Basic Research Question
- Nuclear Magnetic Resonance (NMR) : Assigns proton and carbon environments, confirming substituent positions (e.g., methyl groups at 1,4,6 positions) .
- X-ray Crystallography : Provides precise bond lengths (e.g., C–C = 1.35–1.45 Å) and dihedral angles between aromatic systems (e.g., 9.33°) .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., MW ~300 g/mol) and fragmentation patterns .
How can structure-activity relationship (SAR) studies optimize the biological activity of this compound?
Advanced Research Question
- Substituent variation : Introduce hydrophilic groups (e.g., hydroxyl) to enhance solubility or bulky substituents (e.g., cycloheptyl) to improve target binding .
- Pharmacophore modeling : Use molecular docking to predict interactions with biological targets (e.g., enzymes, receptors) .
- In vitro assays : Test analogs for cytotoxicity, enzyme inhibition, or receptor affinity to identify key functional groups .
What strategies improve reaction yields during the synthesis of pyrazolo[3,4-b]pyridine derivatives?
Advanced Research Question
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates, while n-butanol improves condensation efficiency .
- Catalyst screening : Test acidic (e.g., p-TsOH) or basic (e.g., KOH) catalysts to accelerate cyclization .
- Temperature control : Reflux conditions (e.g., 80–100°C) are critical for achieving >70% yields in multi-step syntheses .
What biological activities are associated with pyrazolo[3,4-b]pyridine scaffolds?
Basic Research Question
- Anticancer activity : Methyl-substituted derivatives inhibit kinase pathways (e.g., EGFR) .
- Antimicrobial effects : Halogenated analogs (e.g., chloro, fluoro) disrupt bacterial cell membranes .
- Neuroprotection : Simple analogs (e.g., 1,3-dimethyl derivatives) show promise in reducing oxidative stress .
How do π-π stacking interactions influence the crystal packing of this compound?
Advanced Research Question
- Face-to-face distances : Measure stacking distances (e.g., 3.449 Å) via X-ray diffraction to assess stabilization energy .
- Planarity analysis : Use RMS deviations (<0.02 Å) to confirm aromatic system planarity, which enhances stacking efficiency .
- Thermal stability : Correlate packing density with melting points to predict material properties .
How can solubility challenges in pharmacological testing be addressed?
Advanced Research Question
- Salt formation : Convert the free base to hydrochloride salts to enhance aqueous solubility .
- Co-solvents : Use DMSO or PEG mixtures in in vitro assays to maintain compound stability .
- Prodrug design : Introduce hydrolyzable groups (e.g., esters) for improved bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
